molecular formula C9H11NO B1601636 1-(2,6-Dimethylpyridin-4-YL)ethanone CAS No. 72693-15-3

1-(2,6-Dimethylpyridin-4-YL)ethanone

Cat. No. B1601636
CAS RN: 72693-15-3
M. Wt: 149.19 g/mol
InChI Key: FLQWILGTHKHWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is intended for research use only .


Synthesis Analysis

The synthesis of 1-(2,6-Dimethylpyridin-4-YL)ethanone involves the use of Methylmagnesium Iodide and 4-cyano-2,6-dimethylpyridine. The reaction is initially cooled to 0-5C in an ice bath and then refluxed for an additional hour. The reaction mixture is then cooled, quenched with saturated ammonium chloride, and hydrolyzed with hydrochloric acid for at least one hour. Saturated sodium bicarbonate is then added until the solution becomes basic. The solution is then extracted with ethyl acetate. The organic portion is dried over magnesium sulfate, filtered, and stripped to a brown oil. The oil is purified on a Biotage 40S silica gel column with ethyl acetate: heptane (1:1) to give 2,6-dimethyl-4-acetylpyridine in an 11% yield .

Scientific Research Applications

  • Fluorescent Chemosensor : A study by Shylaja et al. (2020) developed a fluorescent chemosensor using dimethylfuran tethered 2-aminopyridine-3-carbonitriles for detecting Fe3+ ions and picric acid. This chemosensor, which includes 1-(2,6-Dimethylpyridin-4-yl)ethanone derivatives, demonstrates high sensitivity with nanomolar detection limits and could be significant for environmental and biochemical sensing applications (Shylaja et al., 2020).

  • Corrosion Inhibition : Das et al. (2017) investigated the use of cadmium(II) Schiff base complexes, including ligands derived from 1-(2,6-Dimethylpyridin-4-yl)ethanone, as corrosion inhibitors for mild steel. These complexes exhibited significant corrosion inhibition properties, highlighting the potential of 1-(2,6-Dimethylpyridin-4-yl)ethanone derivatives in materials science and engineering (Das et al., 2017).

  • Supramolecular Chemistry : Arora and Pedireddi (2003) explored the crystal engineering of supramolecular assemblies involving 1-(2,6-Dimethylpyridin-4-yl)ethanone derivatives. Their research contributes to the understanding of molecular interactions and assembly in solid-state chemistry, with implications for the design of novel molecular materials (Arora & Pedireddi, 2003).

  • Catalysis and Polymerization : Research by Wang et al. (2012) showed the application of N,O-bidentate pyridyl functionalized alkoxy ligands, derived from 1-(2,6-Dimethylpyridin-4-yl)ethanone, in catalyzing the polymerization of ε-caprolactone and L-lactide. This indicates the role of such compounds in industrial polymer synthesis (Wang et al., 2012).

  • Organometallic Chemistry : Sun et al. (2007) synthesized complexes using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 1-(2,6-Dimethylpyridin-4-yl)ethanone. These complexes were used as catalysts in ethylene oligomerization and polymerization, suggesting the relevance of these compounds in catalysis and industrial chemistry (Sun et al., 2007).

properties

IUPAC Name

1-(2,6-dimethylpyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQWILGTHKHWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530146
Record name 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylpyridin-4-YL)ethanone

CAS RN

72693-15-3
Record name 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dimethylpyridin-4-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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